molecular formula C16H18O5 B2908883 1-(4-Hydroxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol CAS No. 56122-34-0

1-(4-Hydroxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol

Cat. No.: B2908883
CAS No.: 56122-34-0
M. Wt: 290.315
InChI Key: KQUCJPUVVALEHP-UHFFFAOYSA-N
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Description

1-(4-Hydroxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol is a useful research compound. Its molecular formula is C16H18O5 and its molecular weight is 290.315. The purity is usually 95%.
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Scientific Research Applications

Reductive Decomposition

1-(4-Hydroxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol has been synthesized and its reductive decomposition with metallic sodium in liquid ammonia studied. This process results in the production of several decomposition products such as guaiacol, catechol, and various hydroxyphenylpropanes. The β-ether bond of the dimer is completely cleaved under these conditions, providing insights into the compound's chemical behavior (Reznikov & Novitskii, 2004).

Synthesis as Chelatants

The compound has been used in the synthesis of phenolic propane-1, 2- and 1, 3-diols, which are intermediates in immobilised chelatants for the borate anion. This synthesis explores different methods for obtaining various diol derivatives (Tyman & Payne, 2006).

Metabolism by Pseudomonas acidovorans

Research has demonstrated that Pseudomonas acidovorans can metabolize this compound as a sole source of carbon and energy. This study aids in understanding the microbial degradation of lignin model compounds, indicating potential applications in bioremediation (Vicuña et al., 1987).

Lignin Model Compound Degradation

The compound serves as a model in understanding the degradation mechanisms of lignin, a complex plant polymer. Studies on its cleavage under alkaline conditions provide insights into the chemical processes involved in lignin breakdown, which is significant for biofuel production and environmental remediation (Imai et al., 2007).

Synthesis and Structural Analysis

Its derivatives have been synthesized and analyzed structurally for various chemical applications. For example, the synthesis of 2-(3-(4-methoxyphenoxy)propyl) propane-1,3-diethanethioate explores its potential in creating new chemical entities (Jiang Yan, 2009).

Pyrolysis Study

Pyrolysis studies of lignin model compounds, including this compound, help understand the thermal behavior of lignin, which is crucial for its thermal conversion into valuable chemicals and fuels (Kuroda et al., 2007).

Acidolysis Mechanisms

The compound is also used in studies exploring the acidolysis of lignin, particularly the cleavage of the β-O-4 bond, which is fundamental in understanding the chemical transformations of lignin in various industrial processes (Imai et al., 2011).

Properties

IUPAC Name

1-(4-hydroxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O5/c1-20-13-4-2-3-5-14(13)21-15(10-17)16(19)11-6-8-12(18)9-7-11/h2-9,15-19H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQUCJPUVVALEHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC(CO)C(C2=CC=C(C=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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